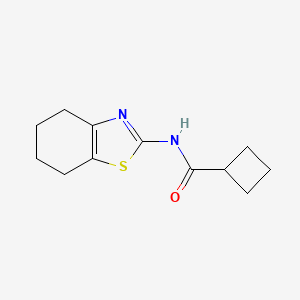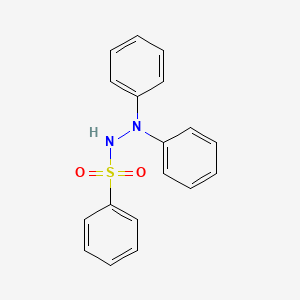![molecular formula C16H14FNO2 B5710793 1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
1-[(4-fluorophenoxy)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenoxy)acetyl]indoline, also known as FPAI, is a chemical compound that belongs to the class of indoline derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPAI has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Scientific Research Applications
1-[(4-fluorophenoxy)acetyl]indoline has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. 1-[(4-fluorophenoxy)acetyl]indoline has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer research. Additionally, 1-[(4-fluorophenoxy)acetyl]indoline has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 1-[(4-fluorophenoxy)acetyl]indoline is not fully understood. However, it has been suggested that 1-[(4-fluorophenoxy)acetyl]indoline may act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 1-[(4-fluorophenoxy)acetyl]indoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(4-fluorophenoxy)acetyl]indoline has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes, including the NF-κB pathway. 1-[(4-fluorophenoxy)acetyl]indoline has also been shown to induce apoptosis in cancer cells. Additionally, 1-[(4-fluorophenoxy)acetyl]indoline has been shown to possess anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
1-[(4-fluorophenoxy)acetyl]indoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. 1-[(4-fluorophenoxy)acetyl]indoline has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, 1-[(4-fluorophenoxy)acetyl]indoline also has some limitations for lab experiments. It may have limited solubility in certain solvents, which may affect its bioavailability. Additionally, the exact mechanism of action of 1-[(4-fluorophenoxy)acetyl]indoline is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1-[(4-fluorophenoxy)acetyl]indoline. One potential direction is the development of 1-[(4-fluorophenoxy)acetyl]indoline analogs with improved properties, such as increased solubility or potency. Additionally, the exact mechanism of action of 1-[(4-fluorophenoxy)acetyl]indoline could be further elucidated through additional research studies. 1-[(4-fluorophenoxy)acetyl]indoline could also be studied in combination with other compounds to determine if it has synergistic effects. Finally, 1-[(4-fluorophenoxy)acetyl]indoline could be studied in animal models to determine its potential therapeutic applications in vivo.
Conclusion:
In conclusion, 1-[(4-fluorophenoxy)acetyl]indoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1-[(4-fluorophenoxy)acetyl]indoline has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor properties. The exact mechanism of action of 1-[(4-fluorophenoxy)acetyl]indoline is not fully understood, but it has been suggested that 1-[(4-fluorophenoxy)acetyl]indoline may act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 1-[(4-fluorophenoxy)acetyl]indoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-[(4-fluorophenoxy)acetyl]indoline, including the development of 1-[(4-fluorophenoxy)acetyl]indoline analogs with improved properties and the study of 1-[(4-fluorophenoxy)acetyl]indoline in animal models.
Synthesis Methods
The synthesis of 1-[(4-fluorophenoxy)acetyl]indoline involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2-(4-fluorophenoxy)acetate in the presence of a base. The reaction results in the formation of the intermediate compound, which is then cyclized to form 1-[(4-fluorophenoxy)acetyl]indoline. The synthesis of 1-[(4-fluorophenoxy)acetyl]indoline is a relatively simple process and can be carried out in a laboratory setting.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDZQFBMHNPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(4-fluorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)

![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)